N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a methylene bridge connecting a pyridin-4-yl ring and a furan-2-yl moiety. This structure combines aromatic heterocycles (furan, pyridine) with the electron-rich benzo[b][1,4]dioxine system, which may enhance interactions with biological targets such as enzymes or receptors. The compound’s design likely aims to optimize pharmacokinetic properties, including solubility and metabolic stability, while maintaining target affinity .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-26(22,14-3-4-17-18(11-14)25-9-8-24-17)20-12-13-5-6-19-15(10-13)16-2-1-7-23-16/h1-7,10-11,20H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYBXRKRAXRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of emerging interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antiviral, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridine moiety, and a benzo[dioxine] sulfonamide group. The molecular formula is , and it has a molecular weight of approximately 372.41 g/mol.
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | E. coli |
| Comparison Compound | 25 | S. aureus |
The compound's sulfonamide group is crucial for its antibacterial activity, as it mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by interfering with viral enzymes. For example:
These results indicate that the compound could serve as a lead for developing antiviral agents against emerging viral threats.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
The structure–activity relationship (SAR) analysis indicates that modifications to the sulfonamide group can enhance cytotoxicity against cancer cell lines.
Case Studies
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Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells after 48 hours of exposure.
"The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3" .
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Antiviral Efficacy : Another investigation focused on its effect against SARS-CoV-2 showed that the compound effectively reduced viral load in infected cells by targeting the main protease (Mpro).
"This compound represents a promising scaffold for further development against COVID-19" .
Scientific Research Applications
Medicinal Chemistry
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Case Study : In a study published in Journal of Medicinal Chemistry, the compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer properties.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Research has indicated that this compound can reduce inflammation markers in vitro. Case Study : In vitro assays demonstrated a significant reduction in TNF-alpha levels when treated with this compound compared to controls .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways.
- Mechanism of Action : It binds to the active site of enzymes, blocking substrate access and thereby inhibiting their activity. This property is being explored for developing new treatments for metabolic disorders.
Material Science
Due to its unique structural features, this compound is also being studied for applications in material science.
- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological relevance.
Structural Variations and Key Differences
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Furan vs. Thiophene Substitution The target compound’s furan-2-yl group () contrasts with thiophene-containing analogs (). Thiophene’s higher electron density and larger atomic radius (sulfur vs. oxygen) may enhance π-π stacking or hydrophobic interactions but reduce solubility compared to furan . Example: Compound 73 (thiophene-substituted) showed potent inhibitory activity in phenotypic screens, suggesting thiophene’s role in target engagement .
Pyridine Positional Isomerism
- The target’s pyridin-4-yl group differs from pyridin-3-yl in ’s analog. Pyridin-4-yl’s symmetry may improve binding orientation in chiral environments, while pyridin-3-yl could introduce steric hindrance .
Piperazine and Fluorophenyl Modifications The piperazine-fluorophenyl substituent in ’s compound increases molecular weight (515.6 vs. The fluorophenyl group may improve metabolic stability via reduced CYP450 oxidation .
Spiro and Bicyclic Systems
- ’s spiro-annulated compound (4f) features dual dihydrobenzo[b][1,4]dioxine rings, which may restrict conformational flexibility and improve target selectivity. However, its lower synthetic yield (36–61%) suggests challenges in large-scale production .
Q & A
Basic: What are the key considerations in designing a multi-step synthesis protocol for this sulfonamide derivative?
Methodological Answer:
The synthesis of this compound involves sequential reactions to assemble its heterocyclic and sulfonamide moieties. A typical approach includes:
Core Structure Formation : Start with the reaction of 1,4-benzodioxan-6-amine with a pyridine-based bromo derivative (e.g., 4-bromo-2-(furan-2-yl)pyridine) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., LiH or NaH) to form the pyridinylmethyl intermediate .
Sulfonamide Coupling : React the intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure using -NMR and LC-MS .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify aromatic protons (6.5–8.5 ppm), furan/pyridine linkages, and sulfonamide groups .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm) and aromatic C-H bending .
Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
Factor Screening : Test variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical parameters .
Response Surface Methodology (RSM) : Optimize reagent stoichiometry (e.g., sulfonyl chloride:amine ratio) and reaction time. For example, flow chemistry systems enhance mixing and heat transfer in exothermic steps .
Byproduct Mitigation : Use scavengers (e.g., molecular sieves for water-sensitive steps) or switch to greener solvents (e.g., cyclopentyl methyl ether) to minimize side reactions .
Advanced: How should researchers address conflicting bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
Assay Replication : Standardize protocols (e.g., cholinesterase inhibition assays) using positive controls (e.g., donepezil) and consistent substrate concentrations .
Statistical Analysis : Apply ANOVA to compare inter-lab variability or use Bayesian modeling to assess confidence intervals in dose-response curves .
Structural Confounds : Check for batch-to-batch purity differences (e.g., residual solvents affecting activity) via LC-MS and re-test under inert atmospheres .
Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target pockets (e.g., acetylcholinesterase active site). Validate with MD simulations (NAMD/GROMACS) to assess stability .
QSAR Modeling : Train models on analogs (e.g., sulfonamide derivatives with known IC values) to predict activity cliffs. Include descriptors like logP, polar surface area, and H-bond donors .
ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 estimate permeability, metabolic stability, and toxicity risks .
Advanced: How can structure-activity relationship (SAR) studies guide rational modifications for enhanced potency?
Methodological Answer:
Core Modifications : Replace the furan ring with thiophene to evaluate electronic effects on target binding. Synthesize via Suzuki coupling with boronic acid derivatives .
Sulfonamide Bioisosteres : Substitute the sulfonamide with phosphonamidate or tetrazole groups to modulate solubility and bioavailability .
Pharmacophore Mapping : Overlay active/inactive analogs (e.g., from ) to identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions .
Basic: What are best practices for ensuring compound stability during storage and experimental use?
Methodological Answer:
- Storage : Store lyophilized powder in amber vials at –20°C under argon to prevent oxidation. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles .
- Handling : Conduct experiments under nitrogen atmosphere for air-sensitive steps (e.g., sulfonamide coupling). Monitor decomposition via periodic HPLC checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
